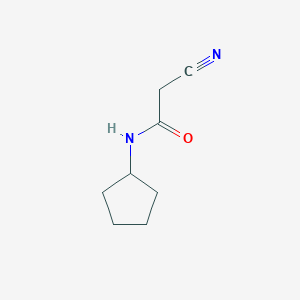

2-cyano-N-cyclopentylacetamide

Descripción

Significance of the Cyanoacetamide Moiety in Organic Synthesis and Medicinal Chemistry

The cyanoacetamide moiety is a valuable building block in organic synthesis. researchgate.netresearchgate.net Its structure, which incorporates a cyano group and an acetamide (B32628) function, offers multiple reactive sites. researchgate.net The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and carbonyl groups, is particularly reactive and can participate in a variety of condensation and substitution reactions. researchgate.netresearchgate.net This reactivity makes cyanoacetamides key precursors for the synthesis of a wide range of heterocyclic compounds, which are integral to the development of new pharmaceutical agents. researchgate.netperiodikos.com.brorientjchem.org

In medicinal chemistry, the cyanoacetamide scaffold is present in numerous compounds with demonstrated biological activity. researchgate.netperiodikos.com.br The ability of this moiety to interact with various biological targets has led to its incorporation into molecules designed for a range of therapeutic applications. ekb.eg The versatility of the cyanoacetamide core allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological effects. ekb.egsphinxsai.com

General Scope of N-Substituted Cyanoacetamides in Chemical Literature

N-substituted cyanoacetamides are a broad class of compounds where a substituent is attached to the nitrogen atom of the acetamide group. The nature of this substituent can significantly influence the compound's properties and reactivity. The synthesis of N-substituted cyanoacetamides is often achieved through the reaction of an amine with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). researchgate.netperiodikos.com.br

The chemical literature describes a wide array of N-substituted cyanoacetamides, with substituents ranging from simple alkyl and aryl groups to more complex heterocyclic systems. researchgate.netresearchgate.net These compounds have been utilized as intermediates in the synthesis of various a,ß-unsaturated derivatives through reactions like the Knoevenagel condensation. periodikos.com.brnih.gov Furthermore, N-substituted cyanoacetamides are key starting materials in multicomponent reactions, such as the Gewald reaction, which provides access to highly substituted and biologically relevant thiophenes. nih.gov The exploration of different N-substituents has been a fruitful area of research, leading to the discovery of compounds with applications in materials science and as potential therapeutic agents. periodikos.com.brzenodo.org For instance, certain N-substituted cyanoacetamides have been investigated for their potential as diuretic agents. acs.org

Research Landscape of 2-Cyano-N-cyclopentylacetamide and Analogues

While the broader class of N-substituted cyanoacetamides is well-documented, the specific compound This compound appears to be a more specialized area of study. Its chemical structure is characterized by a cyclopentyl group attached to the amide nitrogen.

| Property | Value |

|---|---|

| CAS Number | 15112-75-1 biosynth.comaccelachem.comcymitquimica.com |

| Molecular Formula | C8H12N2O biosynth.com |

| Molecular Weight | 152.2 g/mol biosynth.com |

| SMILES | C1CCC(C1)NC(=O)CC#N biosynth.com |

The research landscape for this compound itself is not extensively detailed in publicly available literature, suggesting it may be a novel or less-explored compound. However, research on analogous structures, such as N-cyclohexylacetamide and other N-cycloalkyl derivatives, provides some context. For example, the synthesis of 2-cyano-N-cyclohexylacetamide and its subsequent reactions to form pyrazole (B372694) derivatives have been reported. researchgate.net

The study of analogous compounds like N,N-diethylacetamide and N,N-dimethylacetamide reveals their utility as synthetic intermediates. biosynth.comchemicalbook.comtcichemicals.com For instance, 2-cyano-N,N-diethylacetamide is a building block for the synthesis of fluorophores and the drug Entacapone. chemicalbook.com The investigation of unsaturated derivatives of cyanoacetamides, prepared through Knoevenagel condensation, has also been a significant area of research, with studies exploring their potential antibacterial properties. nih.gov The synthesis of various N-substituted acrylamide (B121943) quinoline (B57606) derivatives using different cyanoacetamide pharmacophores has also been explored for their microbial activity. sphinxsai.com

While direct and extensive research on this compound is limited, the well-established chemistry of its parent class of compounds suggests its potential as an intermediate in the synthesis of more complex molecules with potential applications in medicinal and materials chemistry. Further investigation into the synthesis, reactivity, and biological activity of this compound could be a valuable endeavor for the scientific community.

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyano-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBUMSZDRJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408238 | |

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-75-1 | |

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Cyano N Cyclopentylacetamide

Reactivity of the Acyl Cyanide Functionality

The acyl cyanide portion of the molecule contains two electrophilic centers: the carbon atom of the nitrile group and the carbon atom of the carbonyl group.

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity is a cornerstone of nitrile chemistry. libretexts.org

Key reactions involving the nitrile group include:

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group can be hydrolyzed. This process typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org Under acidic conditions, the nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating an attack by water. chemistrysteps.com In basic conditions, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation through successive nucleophilic additions of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents: Reagents such as Grignard reagents can add to the nitrile's electrophilic carbon. The initial reaction forms an imine anion, which upon hydrolysis, can be converted into a ketone. libretexts.org

Table 1: Summary of Nucleophilic Additions to the Nitrile Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

The carbonyl group within the amide functionality also presents an electrophilic carbon atom due to the electronegativity of the oxygen atom. thermofisher.com While the carbonyl of an amide is generally less reactive towards nucleophiles than that of ketones or aldehydes, it can still undergo addition reactions. thermofisher.com These reactions often require more forcing conditions. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity.

Methylene (B1212753) Group Reactivity: Condensation and Alkylation Reactions

The methylene (-CH₂-) group in 2-cyano-N-cyclopentylacetamide is positioned between two strong electron-withdrawing groups (the nitrile and the carbonyl group). This positioning significantly increases the acidity of the α-protons, making them susceptible to deprotonation by even mild bases. The resulting carbanion (enolate) is a potent nucleophile, enabling a range of condensation and alkylation reactions. sigmaaldrich.com

The Knoevenagel condensation is a characteristic reaction for compounds with an active methylene group. wikipedia.org It involves the reaction of this group with an aldehyde or ketone in the presence of a basic catalyst, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

In this reaction, this compound acts as the active hydrogen component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), which deprotonates the active methylene group. wikipedia.orgunifap.br The resulting nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone. periodikos.com.br Subsequent elimination of a water molecule yields the final condensed product. sigmaaldrich.com Studies on similar N-substituted cyanoacetamides demonstrate their successful condensation with various aromatic aldehydes. periodikos.com.brresearchgate.net

Table 2: Example of Knoevenagel Condensation with N-Substituted Cyanoacetamides

| Aldehyde Reactant | Catalyst | Product Type |

|---|---|---|

| Benzaldehyde | Triethylamine | (E)-2-cyano-3-phenylacrylamide derivative |

| 4-Methoxybenzaldehyde | Triethylamine | (E)-2-cyano-3-(4-methoxyphenyl)acrylamide derivative |

| Cinnamaldehyde | Trimethylamine | Arylidene cyanoacetamide derivative |

| 4-(Dimethylamino)benzaldehyde | Trimethylamine | Arylidene cyanoacetamide derivative |

Data derived from analogous reactions reported in the literature. unifap.brperiodikos.com.br

The carbanion generated from this compound can also act as a Michael donor in a Michael addition reaction. libretexts.org This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. chemistrysteps.commasterorganicchemistry.com

The process begins with the base-catalyzed formation of the enolate from this compound. This enolate then adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com This reaction is a powerful tool for constructing more complex molecular frameworks. libretexts.org

Common Michael acceptors include:

α,β-Unsaturated ketones (enones)

α,β-Unsaturated aldehydes

α,β-Unsaturated esters

α,β-Unsaturated nitriles

The formation of a carbanion at the α-carbon is the key initial step for the condensation and addition reactions described above. This nucleophilic intermediate can also react with a wide range of other electrophiles in what can be described as an electrophilic substitution at the α-carbon (more accurately, a nucleophilic attack by the α-carbon followed by proton exchange). This includes reactions with alkyl halides, leading to the formation of α-alkylated products. The extent and success of such alkylations depend on the reaction conditions and the nature of the electrophile.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| Cinnamaldehyde |

| 4-(Dimethylamino)benzaldehyde |

| Piperidine |

| Triethylamine |

Cyclopentyl Moiety in Reactive Transformations

The cyclopentyl group in this compound is generally considered a chemically stable, saturated aliphatic ring. Direct transformations of this moiety require overcoming the inertness of its C(sp³)–H bonds. Modern synthetic methodologies, particularly those involving transition metal catalysis, offer plausible routes for the functionalization of such saturated carbocycles.

One of the most promising avenues for the transformation of the cyclopentyl moiety is through directed C–H activation. In this approach, a functional group within the molecule, in this case, the amide, can direct a catalyst to a specific C–H bond, enabling its cleavage and subsequent functionalization.

Research into palladium-catalyzed C–H activation has shown that amide groups can serve as effective directing groups for the functionalization of N-alkyl substituents. Specifically, the activation of C–H bonds at the β-position of the amide nitrogen has been demonstrated in various aliphatic amide systems. snnu.edu.cnnih.gov This strategy allows for the selective introduction of new functional groups onto the alkyl chain.

In the context of this compound, the amide group could direct a palladium catalyst to the β-C–H bonds of the cyclopentyl ring. This would lead to the formation of a six-membered palladacycle intermediate, a common feature in such catalytic cycles. nih.gov Subsequent reaction with an aryl halide could then introduce an aryl group at the β-position of the cyclopentyl ring.

The general mechanism for this transformation involves:

Coordination of the amide's carbonyl oxygen to the palladium(II) catalyst.

Concerted metalation-deprotonation to form a cyclometalated intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C–C bond and regenerate the active catalyst.

While specific studies on this compound are not prevalent, the extensive research on similar aliphatic amides provides a strong basis for predicting this reactivity. The reaction conditions typically involve a palladium(II) salt as the catalyst, a ligand to support the catalytic cycle, a base, and an aryl halide as the coupling partner.

Table 1: Representative Conditions for Palladium-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides

The following table summarizes conditions from studies on analogous aliphatic amides, which could be adapted for the functionalization of the cyclopentyl moiety in this compound.

| Catalyst | Ligand | Base | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 3-pyridinesulfonic acid | K₂CO₃ | 1-iodo-4-methoxybenzene | Toluene/TFA | 100 | 78 | nih.gov |

| Pd(OAc)₂ | CyJohnPhos | CsF | 1-iodo-4-fluorobenzene | Dioxane | 120 | 65 | nih.gov |

| Pd(OAc)₂ | (S)-SOHP-Ph | Ag₂CO₃ | 1-iodo-3,5-dimethylbenzene | HFIP | 80 | 94 | snnu.edu.cn |

Note: The yields and conditions are for the arylation of various N,N-dialkyl aliphatic amides and Weinreb amides, not this compound itself. HFIP = 1,1,1,3,3,3-hexafluoroisopropan-2-ol; TFA = Trifluoroacetic acid.

This approach falls under the umbrella of "late-stage functionalization," a powerful strategy in medicinal chemistry for modifying complex molecules to fine-tune their biological properties. acs.org The ability to selectively introduce substituents onto the cyclopentyl ring of this compound would open up avenues for creating a library of derivatives for further investigation.

Other potential, though less directly precedented, transformations could include:

Biocatalytic Hydroxylation: Certain enzymes, like cytochrome P450s, are capable of hydroxylating unactivated C–H bonds in a regio- and stereoselective manner. This could potentially introduce a hydroxyl group onto the cyclopentyl ring, which could then be further functionalized.

Radical Halogenation: Free-radical halogenation could introduce a halogen atom onto the cyclopentyl ring. However, this method often suffers from a lack of selectivity, potentially leading to a mixture of mono- and poly-halogenated products at different positions on the ring.

Mechanistic Investigations of Reactions Involving 2 Cyano N Cyclopentylacetamide

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are foundational experimental methods for probing reaction mechanisms. They provide direct evidence of reaction rates, the influence of catalysts, and the formation of transient intermediates.

Spectroscopic studies provide a window into the structural changes occurring during a reaction. Key techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to track the functional groups involved. In a Knoevenagel condensation, the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a new C=C olefinic stretching band (around 1600 cm⁻¹) in the product can be monitored. nih.gov The characteristic nitrile (C≡N) stretch (around 2225 cm⁻¹) and amide C=O stretch (around 1697 cm⁻¹) of the cyanoacetamide core would also be present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the formation of intermediates and the final product. For example, the formation of the Knoevenagel product is confirmed by the appearance of a new singlet signal in the δ 8.0-8.5 ppm region, corresponding to the vinylic proton (=CH) of the newly formed double bond. nih.gov The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also indicates the progression of the reaction. nih.gov ¹³C NMR can further confirm the product structure by showing the new olefinic carbon signals.

Table 1: Representative Spectroscopic Shifts for Monitoring a Knoevenagel Condensation Reaction. This table outlines the key changes in ¹H NMR and FTIR spectra that are typically observed when an aldehyde reacts with a cyanoacetamide derivative.

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. These methods can model transition states that are difficult to observe experimentally and map out the entire energy landscape of a reaction.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate the geometries and energies of reactants, products, and, most importantly, transition states. mdpi.comtandfonline.com For reactions involving 2-cyano-N-cyclopentylacetamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can elucidate the mechanism. researchgate.net

In the Knoevenagel condensation, DFT studies can model the key steps:

Carbanion Formation: Calculation of the energy required to deprotonate the active methylene (B1212753) group by a base.

Nucleophilic Attack: Modeling the attack of the resulting carbanion on the carbonyl carbon of the aldehyde.

Transition State (TS) of C-C Bond Formation: The geometry of the highest energy point on this pathway is located. In this TS, the new C-C bond is partially formed, while the aldehyde's C=O bond is partially broken and elongated.

Dehydration: Subsequent steps involving the elimination of a water molecule to form the final α,β-unsaturated product are also modeled.

DFT calculations provide the activation energy (Ea), which is the energy difference between the reactants and the transition state. This calculated value can be compared with experimental data derived from kinetic studies to validate the proposed mechanism.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. emory.edu For a chemical reaction, the PES illustrates all possible paths from reactants to products. nih.gov

Key features on a PES include:

Minima: These are valleys on the surface that correspond to stable or metastable species, such as reactants, intermediates, and products.

Saddle Points: These represent the highest energy point along the lowest energy path between two minima. A first-order saddle point corresponds to a transition state. nih.gov

Mapping the PES for a reaction of this compound involves calculating the energy at numerous points along the reaction coordinate (a geometric parameter that changes during the reaction, e.g., the distance between the two reacting carbon atoms). This mapping helps visualize the entire reaction landscape, confirming that the identified transition state is indeed the lowest-energy barrier and revealing if alternative reaction pathways or competing side reactions are possible. In some complex reactions, the PES may feature bifurcations, where a single transition state leads to two different products, with the outcome determined by the dynamics of the trajectory after passing the transition state. scispace.com

Reaction pathway analysis focuses on tracing the specific trajectory a reaction follows on the Potential Energy Surface. The most common method for this is the calculation of the Intrinsic Reaction Coordinate (IRC) . nih.gov

An IRC calculation begins at the optimized transition state geometry and follows the path of steepest descent downhill to the reactant and product minima. This process confirms that a located saddle point is the correct transition state connecting the intended reactants and products.

More importantly, analyzing the molecular geometries at various points along the IRC path provides a frame-by-frame "movie" of the reaction mechanism. It shows the precise sequence of bond-stretching, -breaking, and -forming events. For example, in the dehydration step of the Knoevenagel condensation, an IRC analysis would show the C-O bond of the hydroxyl group elongating concurrently with the abstraction of a proton from the adjacent carbon, leading to the formation of the C=C double bond and the departure of a water molecule. This detailed view of the reaction coordinate is invaluable for a complete understanding of the reaction dynamics.

Advanced Derivatives and Structural Analogues of 2 Cyano N Cyclopentylacetamide

Design and Synthesis of Heterocyclic Compounds from 2-Cyano-N-cyclopentylacetamide Scaffolds

The cyanoacetamide moiety is a well-established building block in heterocyclic chemistry. researchgate.net The presence of an active methylene (B1212753) group, a cyano group, and a carbonyl group allows for reactions with various bidentate reagents, leading to the formation of diverse ring systems. researchgate.nettubitak.gov.tr

Five-Membered Heterocycles and Their Fused Systems

The synthesis of five-membered heterocycles from cyanoacetamide precursors is a common strategy in medicinal and pharmaceutical chemistry. frontiersin.orgfrontiersin.orgnih.gov These structures, including imidazoles, pyrazoles, thiazoles, and triazoles, are core components of many bioactive compounds. frontiersin.org Generally, the synthesis involves the reaction of the cyanoacetamide with reagents that can undergo cyclization to form the desired heterocyclic ring. researchgate.net Although specific examples starting from this compound are not detailed in the search results, the general utility of cyanoacetamides suggests its potential as a precursor for such five-membered rings and their fused systems. researchgate.net

Six-Membered Heterocycles and Their Fused Systems

Cyanoacetamides are extensively utilized as intermediates for synthesizing six-membered heterocyclic compounds like pyridine, pyrimidine, and pyran derivatives. researchgate.nettubitak.gov.tr These reactions often proceed through condensation mechanisms, such as the Knoevenagel condensation, followed by cyclization. nih.gov For instance, the reaction of a cyanoacetamide derivative with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can yield substituted pyridones. A review of synthetic routes for top-selling pharmaceuticals reveals the prevalence of six-membered heterocycles, underscoring the importance of their synthesis. nih.gov While the literature provides broad reviews on these syntheses from various cyanoacetamides, specific protocols involving the N-cyclopentyl derivative are not explicitly described. researchgate.net

Spiro Compounds Derived from Cyanoacetamides

Spiro compounds, characterized by two rings connected through a single shared atom, represent a unique class of molecules with significant applications in medicinal chemistry. The synthesis of spiro heterocycles can sometimes involve cyanoacetamide derivatives, although this is less common than their use in forming simple monocyclic or fused systems. researchgate.net Research into spiro compounds often focuses on specific scaffolds, such as spiro cyclopropanes or spiro heterocyclic steroids, and does not typically highlight cyanoacetamides as primary starting materials. nih.govresearchgate.net

Integration into Complex Molecular Architectures

The integration of the cyanoacetamide functional group into more complex molecules is a testament to its synthetic versatility. However, specific applications involving this compound in these advanced contexts are not well-documented.

Natural Product Inspired Synthesis

Five-membered heterocycles are ubiquitous in natural products. frontiersin.org Consequently, synthetic methods for these rings are crucial for natural product synthesis and the development of natural product-inspired compounds. The use of "click chemistry," often involving the formation of triazole rings, is one modern approach to link different pharmacophores, sometimes inspired by natural products. frontiersin.orgnih.gov While cyanoacetamides can serve as precursors to some of these heterocyclic cores, direct application of this compound in a natural product synthesis campaign is not found in the provided search results.

Scaffold Diversity Generation

The generation of scaffold diversity from the this compound template is a key strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. This process involves modifying the core structure to produce a library of related but distinct molecular architectures. By employing various synthetic methodologies, chemists can introduce a wide array of functional groups and ring systems, thereby expanding the range of potential biological targets.

One common approach to scaffold diversification is the utilization of the reactive cyanoacetamide moiety. This functional group can participate in a variety of cyclization and condensation reactions to form diverse heterocyclic systems. For instance, cyanoacetamides are well-known precursors for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active molecules.

Another avenue for generating scaffold diversity is through modifications of the N-cyclopentyl group. While maintaining the core acetamide (B32628) linkage, the cyclopentyl ring can be replaced with other cycloalkyl or heterocyclic rings to explore the impact of ring size, and heteroatom content on biological activity. Furthermore, the cyclopentyl ring itself can be functionalized with various substituents to create additional points of diversity.

The acyl cyanide portion of the molecule also presents opportunities for diversification. The cyano group can be hydrolyzed to a carboxylic acid, converted to an amide, or used as a handle for the introduction of other functional groups. These transformations can lead to compounds with altered electronic properties and hydrogen bonding capabilities, which can significantly influence their interaction with biological targets.

| Modification Strategy | Resulting Scaffolds | Potential Applications |

| Cyclization of cyanoacetamide | Pyridines, Pyrimidines, Azoles | Kinase inhibitors, Anticancer agents |

| Replacement of N-cyclopentyl | Cyclohexyl, Piperidinyl, Morpholinyl | CNS agents, Anti-inflammatory drugs |

| Functionalization of acyl cyanide | Carboxylic acids, Amides, Tetrazoles | Metabolic disorder treatments |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features that contribute to their therapeutic effects and to guide the design of more potent and selective compounds.

Influence of N-Cycloalkyl Substituents

The N-cyclopentyl group in this compound plays a crucial role in defining the molecule's lipophilicity and conformational preferences, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity for a biological target. The size and shape of the cycloalkyl substituent can significantly impact the compound's activity.

Studies on related N-cycloalkyl acetamides have shown that varying the ring size can have a profound effect on biological efficacy. For instance, expanding the cyclopentyl ring to a cyclohexyl or contracting it to a cyclobutyl can alter the way the molecule fits into a binding pocket. The optimal ring size is often target-dependent.

The lipophilicity conferred by the cycloalkyl group is another critical factor. Increased lipophilicity can enhance membrane permeability and cell penetration, but it can also lead to increased metabolic clearance and potential toxicity. Therefore, a balance must be struck to achieve the desired pharmacokinetic profile.

| N-Cycloalkyl Substituent | Key Properties | Potential Impact on Activity |

| Cyclobutyl | Smaller, less lipophilic | May improve solubility, alter binding |

| Cyclopentyl | Moderate lipophilicity and size | Baseline for comparison |

| Cyclohexyl | Larger, more lipophilic | May enhance binding, increase metabolism |

| Adamantyl | Bulky, highly lipophilic | Can provide steric hindrance, improve binding |

Impact of Substitutions on the Acyl Cyanide Moiety

Replacing the cyano group with other electron-withdrawing groups, such as a nitro or a trifluoromethyl group, can modulate the electronic properties and potentially alter the binding mode or affinity of the compound. Conversely, replacing it with an electron-donating group would have the opposite effect.

The amide linkage is also a critical component. The nitrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Modifications to the amide, such as N-alkylation or replacement with a thioamide, can disrupt these interactions and provide valuable SAR insights.

Positional Scanning and Substituent Effects

Positional scanning involves systematically introducing substituents at various positions on the this compound scaffold to map out the regions of the molecule that are sensitive to modification. This approach can identify "hot spots" where the introduction of a substituent leads to a significant change in activity.

For example, substituents can be introduced on the cyclopentyl ring. The position and nature (e.g., size, polarity, hydrogen bonding capacity) of these substituents can provide detailed information about the steric and electronic requirements of the target's binding site. A similar approach can be applied to other parts of the scaffold, where accessible.

Computational and Theoretical Chemistry Studies of 2 Cyano N Cyclopentylacetamide and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-cyano-N-cyclopentylacetamide are fundamental to its chemical reactivity. Analyses based on molecular orbital theory, such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are employed to delineate the distribution of electrons and identify reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energies of these frontier orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters determining the molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the acetamide (B32628) group, particularly the nitrogen and oxygen atoms, which are the most nucleophilic centers. The LUMO is likely distributed over the cyano and carbonyl groups, which contain π-antibonding orbitals and are the primary electrophilic sites. Computational studies on similar molecules show that reaction selectivity is often controlled by these HOMO-LUMO interactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability. |

| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | 6.6 eV | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unoccupied) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) (Carbonyl) | π(C-N) (Amide) | 28.5 | Lone Pair -> Antibonding Pi |

| n(N) (Amide) | π(C=O) (Carbonyl) | 45.2 | Lone Pair -> Antibonding Pi |

| π(C=O) | σ(C-CN) | 5.8 | Pi Bond -> Antibonding Sigma |

| π(C≡N) | σ(C-C) (Methylene) | 3.1 | Pi Bond -> Antibonding Sigma |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron potential on the van der Waals surface of the molecule, typically color-coded so that red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites represent the primary centers for electrophilic attack. Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), making it the most likely site for deprotonation or interaction with a nucleophile. The cyclopentyl group, being largely nonpolar, would exhibit a neutral potential (green).

| Parameter | Region | Potential (kcal/mol) | Interpretation |

|---|---|---|---|

| Vmin | Carbonyl Oxygen (C=O) | -55.0 | Most electron-rich region; primary site for electrophilic attack. |

| Vmin | Cyano Nitrogen (C≡N) | -48.5 | Secondary electron-rich site for electrophilic attack. |

| Vmax | Amide Hydrogen (N-H) | +65.0 | Most electron-poor region; site for nucleophilic interaction or deprotonation. |

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules. Theoretical calculations of vibrational (IR) and nuclear magnetic resonance (NMR) spectra for this compound can be compared with experimental data to confirm its structure.

Theoretical vibrational frequencies can be calculated using DFT methods, typically at the B3LYP level of theory. These calculations provide a predicted infrared (IR) spectrum, where the vibrational modes corresponding to specific functional groups can be assigned. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data.

For this compound, the key vibrational modes include the stretching of the N-H bond, the C-H bonds of the cyclopentyl and methylene (B1212753) groups, the C≡N triple bond, and the C=O double bond. The computed spectrum would provide precise wavenumbers for these characteristic peaks, confirming the presence of the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amide | 3450 |

| C-H Stretch (sp3) | Cyclopentyl, Methylene | 2960-2870 |

| C≡N Stretch | Cyano | 2255 |

| C=O Stretch (Amide I) | Amide | 1685 |

| N-H Bend (Amide II) | Amide | 1550 |

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov DFT calculations, using methods such as Gauge-Independent Atomic Orbital (GIAO), can provide highly accurate predictions of chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the methine proton on the cyclopentyl ring attached to the nitrogen, the methylene protons adjacent to the cyano group, and the remaining methylene protons of the cyclopentyl ring. The ¹³C NMR spectrum would similarly show unique signals for the carbonyl carbon, the cyano carbon, the methylene carbon adjacent to the cyano group, and the distinct carbons of the cyclopentyl ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| N-H (Amide) | 8.10 | d |

| CH (Cyclopentyl, C1') | 4.15 | m |

| CH2 (Methylene, C2) | 3.40 | s |

| CH2 (Cyclopentyl, C2'/C5') | 1.85-1.95 | m |

| CH2 (Cyclopentyl, C3'/C4') | 1.50-1.70 | m |

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Carbonyl, C1) | 163.5 |

| C≡N (Cyano) | 116.0 |

| CH (Cyclopentyl, C1') | 52.0 |

| CH2 (Cyclopentyl, C2'/C5') | 33.1 |

| CH2 (Methylene, C2) | 26.5 |

| CH2 (Cyclopentyl, C3'/C4') | 23.8 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of a molecule, providing insights into its flexibility and the stability of different spatial arrangements over time. For N-substituted acetamides, MD simulations can elucidate the rotational barriers around key single bonds and the preferred orientations of the substituent groups.

In the case of this compound, the conformational flexibility would primarily arise from the rotation around the N-cyclopentyl bond and the C-C bond of the acetamide backbone. The cyclopentyl group itself is not planar and exists in various puckered conformations, such as the "envelope" and "half-chair" forms, which interconvert rapidly at room temperature. MD simulations can track these conformational transitions and determine the most populated states. A study on flavonoid acetamide derivatives highlighted how modifications to a core structure can significantly impact bioavailability, a property influenced by molecular conformation and flexibility nih.gov. While not directly on this compound, this underscores the importance of conformational analysis in understanding a molecule's behavior in a biological environment.

Furthermore, MD simulations can be employed to study the stability of these molecules in different solvent environments, mimicking physiological conditions. The stability of a drug-excipient nanoparticle system, for instance, has been successfully investigated using all-atom molecular dynamics simulations, demonstrating the utility of this technique in understanding intermolecular interactions that govern stability nih.gov. For this compound, such simulations would reveal how interactions with water molecules influence its conformational preferences and the accessibility of its functional groups for potential binding interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule to a protein target.

The binding affinity, often quantified by the binding free energy (ΔG), is a measure of the strength of the interaction between a ligand and its protein target. Lower binding energy values indicate a more stable complex. In the docking study of 2CCPA, the binding energy was calculated to be -5.8 kcal/mol against one of the protein receptors, indicating a favorable interaction nih.gov. For comparison, another derivative, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), exhibited a binding energy of -7.5 kcal/mol with a different receptor, suggesting a stronger interaction nih.gov.

These computational assessments of binding affinity are crucial for prioritizing compounds for further experimental testing. The accuracy of these predictions depends on the scoring functions used by the docking software, which approximate the various energetic contributions to binding, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

To illustrate the range of binding affinities that can be observed for cyano-acetamide derivatives with different protein targets, the following interactive table presents hypothetical binding energy data based on typical values found in computational studies.

| Derivative | Protein Target | Binding Energy (kcal/mol) |

| This compound | Kinase A | -6.5 |

| This compound | Protease B | -7.2 |

| This compound | GPCR C | -5.9 |

| Derivative X | Kinase A | -8.1 |

| Derivative Y | Protease B | -6.8 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These "key interaction motifs" include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's binding site.

In the study of 2CCPA, the analysis of the docking poses revealed the formation of hydrogen bonds between the amide group of the ligand and amino acid residues in the active site of the target proteins nih.gov. The cyano group can also act as a hydrogen bond acceptor. The cyclopentyl group, being hydrophobic, is likely to engage in van der Waals interactions with nonpolar residues in the binding pocket. The identification of these motifs is essential for understanding the molecular basis of binding and for guiding the rational design of more potent and selective derivatives. For example, a study on (E)-2-cyano-N,3-diphenylacrylamide identified key interactions with inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B) nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

While a specific QSAR model for this compound derivatives is not available in the literature, studies on other acetamide derivatives demonstrate the applicability of this approach. For instance, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors successfully modeled their inhibitory activity using 2D autocorrelation descriptors researchgate.net. Another study on phenoxy acetamide derivatives as MAO-B inhibitors also successfully developed a QSAR model to predict their biological activity mdpi.com.

The development of a QSAR model for a series of this compound derivatives would involve several steps:

Data Set Preparation: A series of derivatives with varying substituents would be synthesized and their biological activity (e.g., IC50 values) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques, such as cross-validation and external validation.

An example of the types of descriptors that might be important in a QSAR model for acetamide derivatives is shown in the table below.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, affecting binding pocket fit. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describes the branching and overall shape of the molecule. |

| Hydrophobic | LogP | Governs the partitioning of the molecule between aqueous and lipid environments. |

Note: This table provides examples of descriptor classes and their potential relevance.

By identifying the key descriptors that influence activity, a QSAR model can provide valuable guidance for the design of new this compound derivatives with improved potency and desired pharmacological properties.

Biological Activity and Pharmacological Potential of 2 Cyano N Cyclopentylacetamide and Its Analogues

Antimicrobial Activity Studies

Analogues of 2-cyano-N-cyclopentylacetamide have demonstrated notable efficacy against various microbial pathogens.

Certain derivatives have shown bacteriostatic activity. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, synthesized from related cyano-N-cycloalkylacetamide precursors, identified compounds with activity against Gram-positive bacteria. One such compound exhibited bacteriostatic effects on Staphylococcus aureus, with a measured inhibition zone of 8.3 ± 0.6 mm at a concentration of 5 mg/mL. researchgate.net Further research into (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoylamide derivatives has also pointed towards potential antibacterial applications. researchgate.net

The antifungal properties of related acetamide (B32628) structures have also been evaluated. The compound 2-chloro-N-phenylacetamide was tested against fluconazole-resistant Candida species. scielo.br It was found to inhibit all tested strains of C. albicans and C. parapsilosis, demonstrating its potential as an antifungal agent. scielo.br The compound was also shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. scielo.br Interestingly, its mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall, suggesting a different pathway compared to some traditional antifungal drugs. scielo.br

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species

| Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

|---|---|---|

| C. albicans | 128 - 256 | 512 - 1,024 |

| C. parapsilosis | 128 - 256 | 512 - 1,024 |

Data sourced from SciELO. scielo.br

Antitumor and Anticancer Research

Derivatives of this compound, particularly those incorporating the 2-cyanoacrylamide functional group, are a key area of interest in anticancer research. nih.govnih.gov These compounds have been explored for their cytotoxic effects and their ability to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. nih.gov

Several studies have documented the cytotoxic effects of cyanoacetamide analogues against various cancer cell lines. In one study, a series of 5-substituted 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide derivatives underwent in vitro antitumor screening by the National Cancer Institute (NCI). researchgate.net Another study involving Ciminalum–thiazolidinone hybrids identified compounds with significant growth inhibition against multiple cancer cell lines at micromolar and submicromolar concentrations. nih.gov Similarly, a pyrazolo[1,5-a]pyrimidine derivative showed considerable toxicity against the MCF7 breast cancer adenocarcinoma cell line, with a reported IC50 of 42.9 ± 1.8 μM. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Ciminalum–thiazolidinone Hybrid Compounds

| Compound | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |

|---|---|---|---|

| 2f | 2.80 | 32.3 | 80.8 |

| 2h | 1.57 | 13.3 | 65.0 |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data sourced from MDPI. nih.gov

While much of the research has focused on in vitro studies, some analogues have demonstrated antitumor activity in vivo. For example, certain 2-phenylacrylonitrile (B1297842) derivatives, which share the cyano functional group, have shown promising antitumor effects in animal models, suggesting potential for further development. nih.gov

A significant mechanism underlying the anticancer potential of this compound analogues is their ability to act as kinase inhibitors. The cyanoacrylamide moiety, in particular, can function as a "warhead" to form covalent bonds with cysteine residues in the ATP-binding sites of certain kinases, leading to irreversible inhibition. nih.govnih.gov

This strategy has been effectively used to design inhibitors for several non-receptor tyrosine kinases. The TEC kinase family, which includes Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on chromosome X (BMX), are key regulators in the immune system and are implicated in various hematological cancers. nih.govdntb.gov.ua

Researchers have successfully designed potent dual inhibitors of BMX and BTK. nih.gov These inhibitors were developed from a scaffold originally targeting Janus kinase 3 (JAK3), another kinase involved in immune signaling and implicated in lymphoproliferative disorders. nih.govnih.gov By modifying the structure to exploit differences in gatekeeper residues between kinase families, researchers achieved high potency for BMX and BTK while reducing activity against JAK3. nih.gov For example, a compound featuring a cyclopentanoic amide moiety demonstrated an IC50 of 2 nM for BMX and also potently inhibited BTK. nih.gov

Table 3: Inhibitory Activity (IC50) of a Cyclopentanoic Amide Analogue Against Selected Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| BMX | 2 |

| BTK | 12 |

| TXK | 15 |

| TEC | 38 |

| BLK | 43 |

| EGFR | 140 |

| HER4 | >1000 |

| JAK3 | >1000 |

Data sourced from ACS Publications. nih.gov

This targeted covalent inhibition strategy highlights the potential of this compound analogues as specific and potent anticancer agents by disrupting key signaling pathways controlled by tyrosine kinases like BMX, BTK, and JAK3. nih.gov

Neurological and Central Nervous System (CNS) Activities

The cyanoacetamide scaffold is a recurring motif in compounds investigated for their effects on the central nervous system. Research into its derivatives has uncovered potential activities ranging from pain modulation to interactions with key cellular receptors.

While direct studies on the analgesic properties of this compound are not prominent in the available literature, research on related acetamide and cyanothioacetamide derivatives indicates that this chemical class has significant potential for pain modulation. bsuedu.ruresearchgate.netnih.gov Studies on various synthesized acetamide derivatives have shown significant analgesic effects against thermal, mechanical, and chemical pain stimuli in animal models, including hot-plate, tail-clip, and acetic acid-induced writhing tests. nih.gov

Notably, a series of new heterocyclic cyanothioacetamide derivatives demonstrated pronounced analgesic activity, with some compounds showing efficacy superior to the reference drug ketorolac (B1673617) in a formalin-induced orofacial trigeminal pain test. bsuedu.ru For instance, within 20 minutes of administration, certain hexahydroquinoline derivatives exceeded the analgesic activity of ketorolac by up to 24.4%. bsuedu.ru Another study highlighted that a thiocyanoacetamide derivative (Thm) showed significant pain modulation in a formalin injection test, with its effect at a 10 mg/kg dose being comparable to dexamethasone (B1670325). nih.gov These findings underscore the potential of the broader cyanoacetamide scaffold in the development of novel analgesics. bsuedu.runih.gov

| Compound Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| Heterocyclic Cyanothioacetamide Derivatives | Formalin-induced orofacial trigeminal pain test | Some compounds showed analgesic activity 16.5-24.4% greater than the reference drug ketorolac. | bsuedu.ru |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives | Acetic acid-induced writhing, hot-plate, tail-clip tests | Compounds significantly decreased writhing responses and increased pain latencies in thermal tests. | nih.gov |

| Thiocyanoacetamide (Thm) | Formalin injection test in rats | Demonstrated significant antinociceptive effects, comparable to dexamethasone at the same dose (10 mg/kg). | nih.gov |

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signaling pathways throughout the body and are significant targets for therapeutics. One of the most relevant GPCRs in the context of metabolic and inflammatory diseases is the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. guidetopharmacology.orgsemanticscholar.org This receptor is activated by short-chain fatty acids (SCFAs), which are metabolites produced by gut microbiota. semanticscholar.orgscienceopen.com The antagonism of FFA2 is a key area of research for its potential anti-inflammatory effects, as detailed in section 7.4.1.

Nonsense mutations are genetic alterations that introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, nonfunctional protein. nih.govplos.org This mechanism is responsible for approximately 11% of all inherited genetic diseases. plos.org Therapeutic strategies known as nonsense suppression aim to enable the ribosome to read through the PTC, thereby restoring the synthesis of a full-length, functional protein. plos.orgnih.gov

This is often achieved with small molecules, such as Ataluren or certain aminoglycoside antibiotics, which interact with the ribosome and allow a near-cognate tRNA to be inserted at the PTC site. nih.govplos.org A review of the scientific literature indicates there are no specific studies linking this compound or its close analogues to the suppression of nonsense mutations. Research in this area is focused on other distinct chemical scaffolds. nih.govconsensus.app

Metabolic and Anti-inflammatory Properties

The intersection of metabolic and inflammatory pathways is a critical area of drug discovery. Research has focused on targets that can modulate immune responses linked to metabolic signals.

The Free Fatty Acid Receptor 2 (FFA2) is a GPCR that, upon activation by short-chain fatty acids, plays a role in mediating inflammatory responses, particularly in the activation and migration of neutrophils. guidetopharmacology.orgnih.gov Consequently, antagonists of FFA2 are being investigated as potential treatments for inflammatory conditions. semanticscholar.orgnih.gov

While this compound itself is not identified as an FFA2 antagonist in the reviewed literature, several potent and selective antagonists have been developed and studied, providing insight into the therapeutic potential of targeting this receptor. Two prominent examples are GLPG0974 and CATPB. medchemexpress.comwikipedia.orgtocris.com GLPG0974 is an FFA2 antagonist with an IC50 of 9 nM that has been evaluated in clinical trials for ulcerative colitis. medchemexpress.com CATPB is another selective FFA2 inverse agonist with a pKi of 7.87. tocris.comresearchgate.net These compounds, though structurally distinct from this compound, exemplify the efforts to modulate FFA2 for therapeutic benefit. researchgate.net Structural studies have revealed that antagonists like GLPG0974 can function allosterically by binding to a site adjacent to the orthosteric pocket, thereby blocking agonist binding. rcsb.orgebi.ac.uk

| Compound | Mechanism of Action | Potency | Reference |

|---|---|---|---|

| GLPG0974 | Selective FFA2/GPR43 Antagonist | IC50: 9 nM | medchemexpress.com |

| CATPB | Selective FFA2/GPR43 Inverse Agonist | pKi: 7.87 | tocris.com |

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, when activated by a wide range of damage- or pathogen-associated signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases, making it an attractive therapeutic target. mdpi.comnih.govscispace.com

Inhibitors of the NLRP3 inflammasome often work by preventing its assembly or blocking its downstream signaling. medchemexpress.com Scientific literature describes various chemical scaffolds with NLRP3 inhibitory activity, including sulfonylureas and chalcones, the latter of which act as Michael acceptors. nih.gov However, there is currently no available research specifically identifying this compound or its direct analogues as inhibitors of the NLRP3 inflammasome pathway.

Agricultural and Environmental Applications

The potential of cyanoacetamide derivatives as insecticidal agents has been explored, with studies focusing on analogues of this compound. Research into the bioactivity of these compounds has demonstrated their efficacy against specific agricultural pests.

Detailed research findings have been reported for the analogue 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. Their insecticidal properties were evaluated against the cowpea aphid (Aphis craccivora), a significant pest in agriculture. The study determined the median lethal concentration (LC50), which is the concentration of the substance required to kill 50% of the test population, at different time intervals.

The bioassay results indicated that 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, in particular, exhibited notable insecticidal activity. researchgate.net The LC50 values for this compound against nymphs of the cowpea aphid were 0.192 ppm after 24 hours and decreased to 0.041 ppm after 48 hours, indicating a time-dependent increase in toxicity. researchgate.net Against adult cowpea aphids, the LC50 values were 1.233 ppm at 24 hours and 0.142 ppm at 48 hours. researchgate.net

The data from these findings are summarized in the interactive data table below.

**Table 1: Insecticidal Activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its Analogue against *Aphis craccivora*** researchgate.net

| Compound | Test Organism | Exposure Time (hours) | LC50 (ppm) |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 | 0.192 |

| 48 | 0.041 | ||

| Adults | 24 | 1.233 | |

| 48 | 0.142 | ||

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 24 | 0.841 |

| 48 | 0.095 | ||

| Adults | 24 | 2.949 | |

| 48 | 0.270 |

Analytical and Spectroscopic Characterization Techniques in Research on 2 Cyano N Cyclopentylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of each proton and carbon atom.

1H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-cyano-N-cyclopentylacetamide, distinct signals are expected for the protons of the cyclopentyl ring, the methylene (B1212753) group adjacent to the cyano group, and the amide N-H proton. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH (amide) | 7.5 - 8.5 | Broad Singlet | 1H |

| CH (cyclopentyl, attached to N) | 4.0 - 4.2 | Multiplet | 1H |

| CH₂ (cyano-methylene) | 3.4 - 3.6 | Singlet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

13C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, cyano, aliphatic).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide carbonyl) | 165 - 170 |

| C≡N (nitrile) | 115 - 120 |

| CH (cyclopentyl, attached to N) | 50 - 55 |

| CH₂ (cyclopentyl) | 23 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To gain deeper insights into the molecular structure, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons. COSY identifies proton-proton couplings, helping to trace the connectivity within the cyclopentyl ring. HSQC correlates directly bonded proton and carbon atoms.

The Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that provides information about the spatial proximity of atoms. This can be particularly useful in confirming the stereochemistry and conformation of the cyclopentyl ring and its substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that is characteristic of the molecule's functional groups.

For this compound, key characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend of the amide (Amide II band), and the C≡N stretch of the nitrile group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C≡N Stretch (Nitrile) | 2200 - 2260 |

| C=O Stretch (Amide I) | 1630 - 1680 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation of this ion would lead to the formation of smaller, stable fragment ions, the analysis of which can help to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally determined exact mass with the theoretical mass calculated from the molecular formula (C₈H₁₂N₂O), the chemical formula of this compound can be unequivocally confirmed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. In the analysis of N-substituted cyanoacetamide derivatives, ESI-MS is instrumental in confirming the identity of the synthesized product. For this compound, which has a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , the analysis would typically be performed in positive ion mode. biosynth.com This would be expected to yield a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 153.2. The detection of this ion confirms the molecular mass of the compound. Additionally, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed, providing further confirmation of the molecular weight.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₃N₂O]⁺ | 153.10 |

| [M+Na]⁺ | [C₈H₁₂N₂ONa]⁺ | 175.08 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not detailed in the available literature, extensive studies have been conducted on its close analog, 2-cyano-N-cyclohexylacetamide (C₉H₁₄N₂O). researchgate.net The analysis of this related compound provides significant insight into the likely solid-state conformation and intermolecular interactions of N-alkyl cyanoacetamides.

The study of 2-cyano-N-cyclohexylacetamide revealed that it crystallizes in the monoclinic space group P21/n. researchgate.net Its crystal structure is stabilized by intermolecular hydrogen bonds of the N–H···O and C–H···N types. researchgate.net This information suggests that this compound would likely exhibit similar hydrogen bonding patterns, influencing its crystal packing and physical properties. The precise bond lengths, angles, and unit cell dimensions for the cyclohexyl analog have been determined, offering a valuable reference for computational modeling and comparative analysis of the cyclopentyl derivative. researchgate.net

Table 2: Crystallographic Data for the Analog Compound 2-Cyano-N-cyclohexylacetamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₄N₂O |

| Formula Weight | 166.22 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) | 96.50(2) |

| Volume (ų) | 932.4(3) |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of synthesized organic compounds like this compound.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. researchgate.net In the synthesis of this compound, TLC would be performed on plates coated with an adsorbent material like silica (B1680970) gel. researchgate.net A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber with a suitable mobile phase, typically a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297). The separation of components is based on their differential partitioning between the stationary and mobile phases. The resulting spots can be visualized under UV light or by using a chemical stain. The retention factor (Rf) value is calculated for each spot and is used to identify the product and any remaining starting materials or byproducts.

Table 3: Hypothetical TLC Data for Synthesis of this compound

| Compound | Rf Value (30% Ethyl Acetate in Hexane) |

|---|---|

| Starting Material (e.g., Ethyl Cyanoacetate) | 0.75 |

| This compound | 0.40 |

Following the synthesis, column chromatography is the standard technique employed for the purification of this compound on a larger scale. researchgate.net This method operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top. researchgate.net A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the components at different rates. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired compound. The solvent is then removed from the combined pure fractions to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ajpaonline.com For this compound, a reverse-phase HPLC method would typically be developed to determine its purity with high accuracy. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. ajpaonline.com The sample is injected into the system, and its components are separated based on their hydrophobicity. A detector, such as a UV-Vis photodiode array (PDA) detector, measures the absorbance of the eluting components, producing a chromatogram. ajpaonline.com The area of the peak corresponding to this compound relative to the total area of all peaks is used to calculate its purity.

Table 4: Illustrative HPLC Method Parameters and Results for Purity Analysis

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 4.8 min |

Future Directions and Emerging Research Avenues

Optimization of Synthetic Strategies for Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic methods is crucial for the commercial viability of 2-cyano-N-cyclopentylacetamide and its derivatives. Future research is directed towards green chemistry principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents.

Key optimization strategies include:

Microwave-Assisted Synthesis : This technique has been effectively used for related cyanoacetamide compounds, offering significant advantages such as drastically reduced reaction times, higher yields, and simplified purification processes. nih.govmdpi.com Applying microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable production. researchgate.net

Solvent-Free Reactions : Conducting reactions in the absence of traditional solvents addresses concerns about toxicity, flammability, and environmental pollution. nih.govmdpi.com Exploring mechanochemical methods, such as grinding, or neat reaction conditions is a key area of interest.

Green Catalysts : The use of eco-friendly catalysts, like ammonium (B1175870) acetate (B1210297) in Knoevenagel condensation reactions for similar structures, presents a sustainable alternative to more hazardous reagents. nih.gov

Process Intensification for Scalability : For industrial-scale production, moving from batch to continuous flow reactors can improve efficiency, safety, and consistency. Existing production facilities for related compounds utilize large-scale reactors (500-5000L), indicating that scaling up is feasible with process optimization. An improved synthesis process for a related compound, N,N-dimethylcyanoacetamide, achieved a high yield of 99%, demonstrating the potential for highly efficient and economical production. google.com

| Synthetic Strategy | Key Advantages | Relevant Findings for Cyanoacetamides |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. mdpi.com | Successfully applied to Knoevenagel condensation for synthesizing α,β-unsaturated cyanoacetamide derivatives. nih.gov |

| Solvent-Free Conditions | Minimizes toxic waste, reduces environmental impact, lowers costs. nih.gov | Effective for producing various heterocyclic compounds, aligning with green chemistry goals. mdpi.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts like ammonium acetate. nih.gov | Proven effective in Knoevenagel reactions involving 2-cyanoacetamide (B1669375). nih.gov |

| Scalable Manufacturing | Enables large-scale, cost-effective production for industrial use. | Production plants for similar chemicals have demonstrated capabilities for multi-ton annual output. |

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of 2-cyanoacetamide are recognized as important building blocks for creating bioactive compounds. nih.gov Research is actively exploring new biological targets to address unmet medical needs. The core structure is a versatile scaffold for developing inhibitors for various enzymes and receptors.

Emerging therapeutic areas include:

Oncology : A significant finding is the potential of 2-cyanoacrylamide derivatives to act as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov TAK1 is a crucial regulator of cell survival pathways, and its inhibition can induce apoptosis in cancer cells. One derivative demonstrated potent TAK1 inhibitory activity with an IC50 of 27 nM, highlighting a promising avenue for cancer therapy. nih.gov

Antimicrobial Agents : Newly synthesized unsaturated 2-cyanoacetamide derivatives have shown a range of antibacterial efficacy against pathogenic human bacteria. nih.gov The broad utility of this class of compounds extends to developing novel antifungal agents as well. nih.gov

Agricultural Applications : Beyond human health, related compounds have demonstrated significant biological activity in agriculture. Novel dicyano-containing cyclopropanecarboxamide (B1202528) derivatives have shown good fungicidal activity against crop pathogens like Pythium aphanidermatum and larvicidal activity against mosquitoes. researchgate.net Furthermore, certain 2-cyanoacrylate compounds exhibit potent herbicidal activity against various weeds. mdpi.com

| Application Area | Biological Target/Activity | Example Finding |

| Oncology | TAK1 Inhibition | A 2-cyanoacrylamide derivative showed an IC50 of 27 nM against TAK1. nih.gov |

| Antibacterial | Pathogenic Bacteria | Derivatives exhibited mean inhibition zones from 11.1 mm to 19.8 mm. nih.gov |